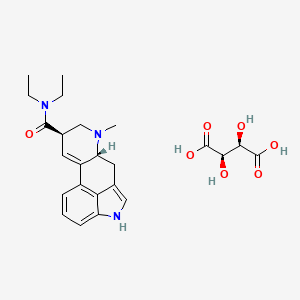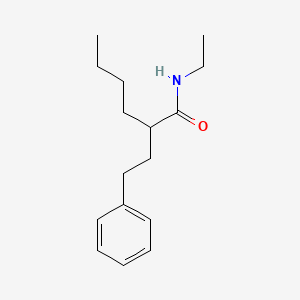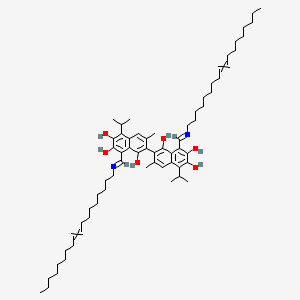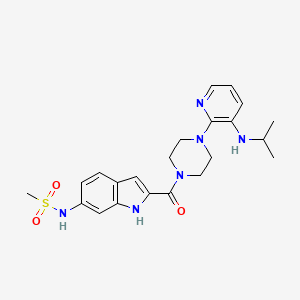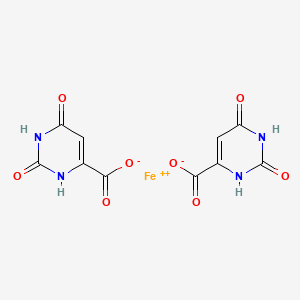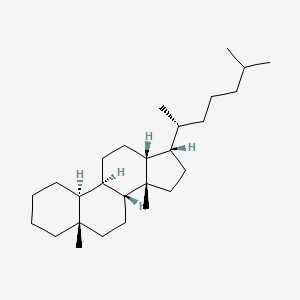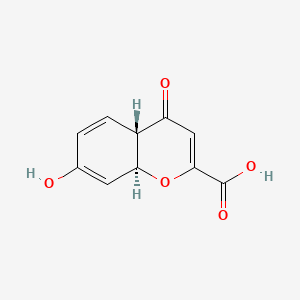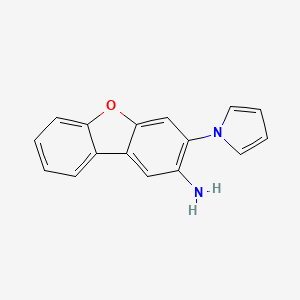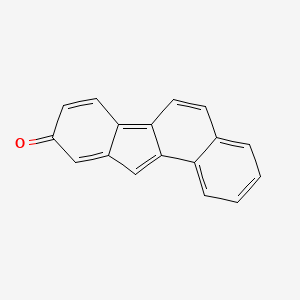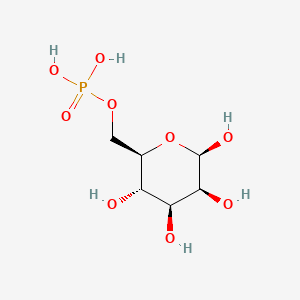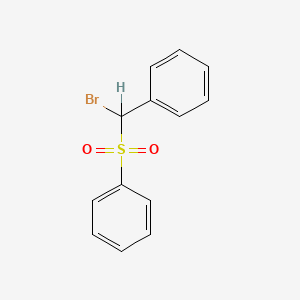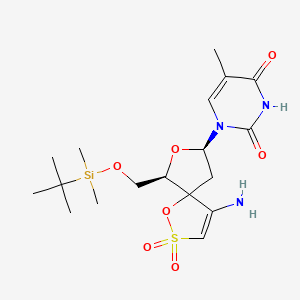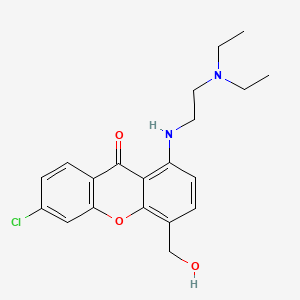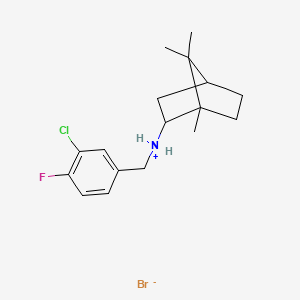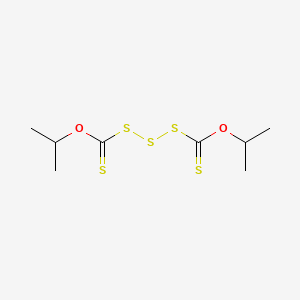
1,3-Bis(isopropoxycarbothioyl)trisulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(isopropoxycarbothioyl)trisulfane is a chemical compound with the molecular formula C8H14O2S5 It is known for its unique structure, which includes three sulfur atoms linked in a chain, and isopropoxycarbothioyl groups attached at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(isopropoxycarbothioyl)trisulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(isopropoxycarbothioyl)trisulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the isopropoxycarbothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(isopropoxycarbothioyl)trisulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(isopropoxycarbothioyl)trisulfane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with other molecules, leading to the formation of new compounds with different biological activities. The isopropoxycarbothioyl groups also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diallyltrisulfane: Known for its antimicrobial properties.
1,3-Bis(3-methylbut-2-enyl)trisulfane: Exhibits strong antibacterial activity.
1,3-Di(pent-4-enyl)trisulfane: Another compound with notable antimicrobial activity.
Uniqueness
1,3-Bis(isopropoxycarbothioyl)trisulfane stands out due to its unique combination of isopropoxycarbothioyl groups and trisulfane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
52584-27-7 |
|---|---|
Fórmula molecular |
C8H14O2S5 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
O-propan-2-yl (propan-2-yloxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S5/c1-5(2)9-7(11)13-15-14-8(12)10-6(3)4/h5-6H,1-4H3 |
Clave InChI |
TXLZTPCDRBQTJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)SSSC(=S)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


